Boc-L-Lys(N3)-OH

Peptide Synthesis SPPS Orthogonal Protection

Researchers requiring site-specific peptide functionalization often face deprotection incompatibility when using Fmoc-based azido lysines in Boc-SPPS. Boc-L-Lys(N3)-OH (CAS 846549-33-5) resolves this with its acid-labile Boc group (removed by TFA) and a bioorthogonal ε-azide handle stable to both acidic and basic conditions. - Enables sequential deprotection and post-synthetic CuAAC/SPAAC conjugation without cross-reactivity. - Serves as a key intermediate for cleavable/non-cleavable ADC linkers. - ≥95% HPLC purity ensures consistent peptide library quality and reproducible screening.

Molecular Formula C11H20N4O4
Molecular Weight 272.30 g/mol
CAS No. 846549-33-5
Cat. No. B558275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Lys(N3)-OH
CAS846549-33-5
Synonyms846549-33-5; Boc-Lys(N3)-OH; SCHEMBL14439650; CTK2I5450; C11H20N4O4; 0492AF; ZINC38528731; Hexanoicacid,6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-
Molecular FormulaC11H20N4O4
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1
InChIKeySKRPDWWWUARZIW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Lys(N3)-OH: Click Chemistry and SPPS


Boc-L-Lys(N3)-OH (Nα-Boc-Nε-azido-L-lysine) is a bifunctional amino acid derivative featuring an acid-labile Boc group at the α-amine and a bioorthogonal azide handle at the ε-position. Its molecular formula is C₁₁H₂₀N₄O₄ with a molecular weight of 272.3 g/mol . The compound serves as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions , while its Boc protection enables compatibility with Boc-based solid-phase peptide synthesis (SPPS) strategies .

Why Generic Substitution Fails for Boc-L-Lys(N3)-OH


Generic substitution of Boc-L-Lys(N3)-OH with seemingly analogous azido lysine derivatives is problematic due to fundamental differences in orthogonal protection schemes and stability profiles. The Boc group is acid-labile, removed with TFA, whereas the azide remains stable under both acidic and basic conditions . In contrast, Fmoc-Lys(N3)-OH employs a base-labile Fmoc group removed with piperidine, which can compromise azide integrity under prolonged basic exposure . Furthermore, the azide in Boc-L-Lys(N3)-OH is positioned at the ε-amine, enabling site-specific post-synthetic modifications without interfering with α-amine coupling . These orthogonal requirements dictate that the choice between Boc- and Fmoc-protected azido lysines is not interchangeable; using the wrong derivative can lead to premature deprotection, side reactions, or incompatibility with established SPPS protocols [1]. The following quantitative evidence substantiates these differentiation dimensions.

Boc-L-Lys(N3)-OH Performance Evidence


Orthogonal Protection: Boc vs. Fmoc in SPPS

Boc-L-Lys(N3)-OH employs an acid-labile Boc group (removed with 20-50% TFA), whereas the comparator Fmoc-L-Lys(N3)-OH employs a base-labile Fmoc group (removed with 20% piperidine). This difference dictates compatibility with distinct SPPS strategies: Boc chemistry is preferred for acid-sensitive peptides and long sequences, while Fmoc chemistry is standard for base-sensitive peptides [1]. The azide moiety in Boc-L-Lys(N3)-OH remains stable under both TFA and piperidine conditions, a critical property not universally shared by all azido derivatives .

Peptide Synthesis SPPS Orthogonal Protection

Azide Stability Under SPPS Deprotection

Both Boc-L-Lys(N3)-OH and Fmoc-Lys(N3)-OH exhibit azide stability under standard SPPS deprotection conditions (TFA and piperidine, respectively) . However, the Boc derivative is uniquely suited for Boc-SPPS protocols where the α-amine is Boc-protected and the side-chain azide remains intact during TFA-mediated deprotection . In Fmoc-SPPS, the Fmoc group is removed with piperidine, and the azide remains stable; yet, the Boc group on the side chain would be prematurely cleaved by TFA, making Boc-L-Lys(N3)-OH incompatible with Fmoc strategies [1].

Peptide Synthesis SPPS Stability

Purity and Quality Metrics

Commercially available Boc-L-Lys(N3)-OH exhibits purity ≥98.0% by HPLC and titrimetric analysis, with a specific rotation [α]²⁰/D of -6 deg (c=3, AcOH) . The D-enantiomer (Boc-D-Lys(N3)-OH) is available at ≥99% purity by HPLC . In contrast, Fmoc-L-Lys(N3)-OH is available at >98.0% purity by HPLC, with a melting point of 78 °C (dec.) . These quality metrics ensure batch-to-batch consistency for reproducible peptide synthesis and bioconjugation outcomes.

Peptide Synthesis Quality Control Purity

Procurement Cost Comparison

Based on published list prices, Boc-L-Lys(N3)-OH is available at $245 for 250 mg and $785 for 1 g . The comparator Fmoc-L-Lys(N3)-OH is priced at approximately $140 for 250 mg and $836 for 1 g . While Fmoc-Lys(N3)-OH is less expensive per 250 mg, the 1 g scale pricing is comparable, with Boc-L-Lys(N3)-OH being marginally lower. However, the cost differential must be weighed against the required SPPS protocol; using the incorrect derivative can incur far greater costs through failed syntheses and wasted reagents.

Peptide Synthesis Procurement Cost Analysis

DMSO Solubility

Boc-L-Lys(N3)-OH demonstrates solubility of 10 mM in DMSO , a common solvent for preparing stock solutions in click chemistry and bioconjugation workflows. This solubility is comparable to that of the D-enantiomer Boc-D-Lys(N3)-OH, also reported as 10 mM in DMSO [1]. While Fmoc-Lys(N3)-OH solubility data are less systematically reported, the Boc derivative's DMSO solubility facilitates direct use in CuAAC and SPAAC reactions without additional solvent optimization.

Peptide Synthesis Bioconjugation Solubility

CuAAC and SPAAC Click Reactivity

Boc-L-Lys(N3)-OH participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . While quantitative kinetic data comparing Boc-L-Lys(N3)-OH to other azido lysines are not available, the azide group's reactivity is governed by the reaction conditions and alkyne partner, not the α-amine protecting group. Class-level data indicate that CuAAC reactions with azido amino acids typically proceed with >70% yield under optimized conditions [1]. The Boc protection does not interfere with click chemistry, enabling orthogonal post-synthetic modifications.

Click Chemistry Bioconjugation CuAAC SPAAC

Boc-L-Lys(N3)-OH Application Scenarios


Boc-SPPS of Azide-Modified Peptides

Boc-L-Lys(N3)-OH is the preferred building block for incorporating an azide handle into peptides synthesized via Boc-SPPS. The Boc group is removed with TFA, while the ε-azide remains intact, enabling post-synthetic CuAAC or SPAAC conjugation . This orthogonal stability profile ensures the azide survives multiple deprotection cycles, yielding a functionalized peptide ready for bioconjugation to fluorophores, drugs, or biomolecules.

ADC Linker and Peptide-Drug Conjugate Synthesis

Boc-L-Lys(N3)-OH serves as a key intermediate in the construction of cleavable or non-cleavable ADC linkers . The azide group allows selective conjugation to alkyne-bearing payloads via CuAAC or SPAAC, while the Boc-protected α-amine can be deprotected for further coupling or resin attachment. The D-enantiomer (Boc-D-Lys(N3)-OH) is also available for protease-resistant linker design .

Orthogonal Protection for Cyclic Peptides and Peptidomimetics

In complex peptide syntheses requiring orthogonal protection, Boc-L-Lys(N3)-OH provides a bioorthogonal azide handle that is stable to both TFA and piperidine . This enables sequential deprotection and site-specific modification without cross-reactivity, critical for synthesizing cyclic peptides, branched peptides, and peptidomimetics where precise spatial control is required .

Clickable Peptide Libraries for High-Throughput Screening

Boc-L-Lys(N3)-OH can be incorporated into peptide libraries synthesized on solid support. Post-synthetic click chemistry with fluorescent alkynes enables rapid screening of peptide-protein interactions . The high purity (≥98% HPLC) of commercially available Boc-L-Lys(N3)-OH ensures consistent library quality and reproducible screening results .

Technical Documentation Hub

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